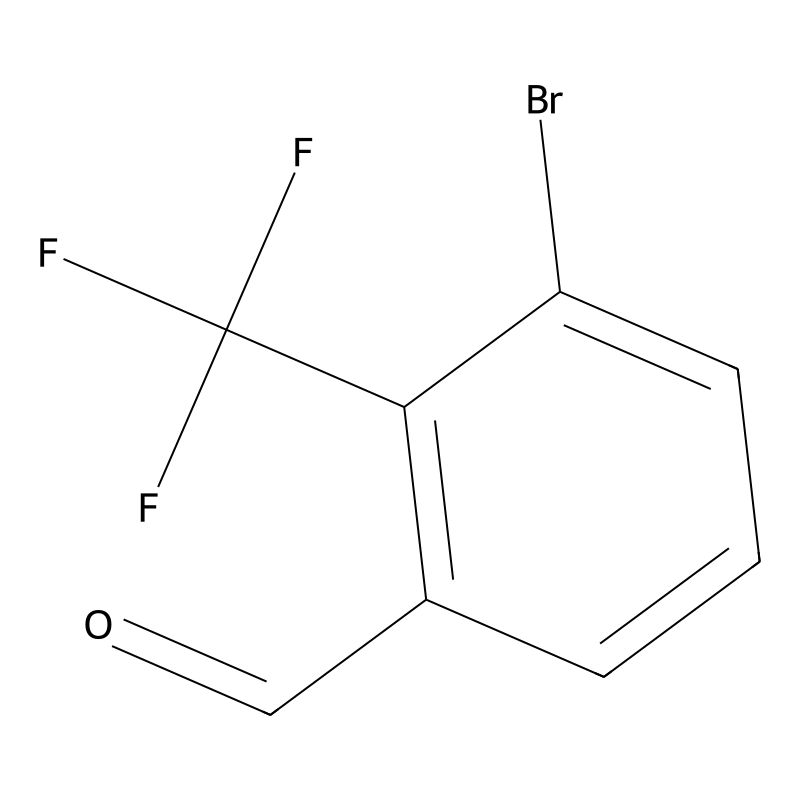3-Bromo-2-(trifluoromethyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the three position and a trifluoromethyl group at the two position of the benzene ring. Its chemical formula is C8H4BrF3O, and it has a molecular weight of 253.02 g/mol. This compound is notable for its unique electronic properties due to the electronegative trifluoromethyl group, which influences its reactivity and interactions in various chemical environments .
Organic synthesis
The presence of the reactive bromine (Br) and trifluoromethyl (CF3) groups makes 3-Br-2-CF3-benzaldehyde a valuable intermediate for further organic synthesis. The Br group can be readily substituted with other functional groups, while the CF3 group can act as an electron-withdrawing substituent, influencing the reactivity of the molecule. This could be useful in the development of new pharmaceuticals, functional materials, or agrochemicals.
Medicinal chemistry
The combination of the Br and CF3 groups can potentially influence the biological properties of a molecule. Research on similar compounds with Br and CF3 substituents suggests potential for applications in medicinal chemistry []. However, further research is needed to determine the specific properties of 3-Br-2-CF3-benzaldehyde.
Material science
Aromatic aldehydes with electron-withdrawing groups like CF3 can be used in the development of new materials. For instance, they can be used as building blocks in the synthesis of polymers or liquid crystals. 3-Br-2-CF3-benzaldehyde, with its unique combination of substituents, might hold potential for novel material science applications.
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
- Oxidation and Reduction: The aldehyde functional group can be oxidized to carboxylic acids or reduced to alcohols. Common reagents for oxidation include potassium permanganate and chromium trioxide, while sodium borohydride and lithium aluminum hydride are typical reducing agents .
Common ReactionsReaction Type Example Reagent Product Type Nucleophilic Substitution Grignard Reagents Alcohols Oxidation Potassium Permanganate Carboxylic Acids Reduction Sodium Borohydride Primary Alcohols
| Reaction Type | Example Reagent | Product Type |
|---|---|---|
| Nucleophilic Substitution | Grignard Reagents | Alcohols |
| Oxidation | Potassium Permanganate | Carboxylic Acids |
| Reduction | Sodium Borohydride | Primary Alcohols |
The synthesis of 3-Bromo-2-(trifluoromethyl)benzaldehyde typically involves several steps:
- Starting Materials: The process usually begins with 2-trifluoromethylphenol or related derivatives.
- Bromination: The introduction of the bromine atom is achieved through electrophilic bromination reactions, often using bromine or N-bromosuccinimide under controlled conditions.
- Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide .
General Reaction SchemetextStep 1: Bromination 2-Trifluoromethylphenol + Br2 → 3-Bromo-2-(trifluoromethyl)phenolStep 2: Formylation 3-Bromo-2-(trifluoromethyl)phenol + Vilsmeier reagent → 3-Bromo-2-(trifluoromethyl)benzaldehyde
textStep 1: Bromination 2-Trifluoromethylphenol + Br2 → 3-Bromo-2-(trifluoromethyl)phenolStep 2: Formylation 3-Bromo-2-(trifluoromethyl)phenol + Vilsmeier reagent → 3-Bromo-2-(trifluoromethyl)benzaldehyde
3-Bromo-2-(trifluoromethyl)benzaldehyde finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development: Due to its unique properties, it can be used as a building block in drug discovery and development.
- Material Science: It is employed in creating high-performance materials with specific thermal and chemical resistance properties .
Interaction studies involving 3-Bromo-2-(trifluoromethyl)benzaldehyde focus on its reactivity with other nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable compound for exploring new synthetic pathways in organic chemistry. Investigations into its interactions with biological targets could reveal potential therapeutic applications or toxicological profiles .
Several compounds share structural similarities with 3-Bromo-2-(trifluoromethyl)benzaldehyde, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | 0.94 |
| 4-Bromo-2-(trifluoromethyl)benzaldehyde | 85118-24-7 | 0.92 |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | 477535-41-4 | 0.92 |
| 4-Bromo-3-(trifluoromethyl)benzaldehyde | 34328-47-7 | 0.98 |
Uniqueness
The presence of both bromine and a trifluoromethyl group distinguishes 3-Bromo-2-(trifluoromethyl)benzaldehyde from others in its class. This unique combination enhances its reactivity profile and potential applications in synthetic chemistry and materials science .
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








